

A Comprehensive Technical Guide to the Solubility of (Tributylstannyl)methanol in Organic Solvents

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Compound of Interest

Compound Name: (Tributylstannyl)methanol

Cat. No.: B3082698

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Introduction: Beyond a Reagent Bottle

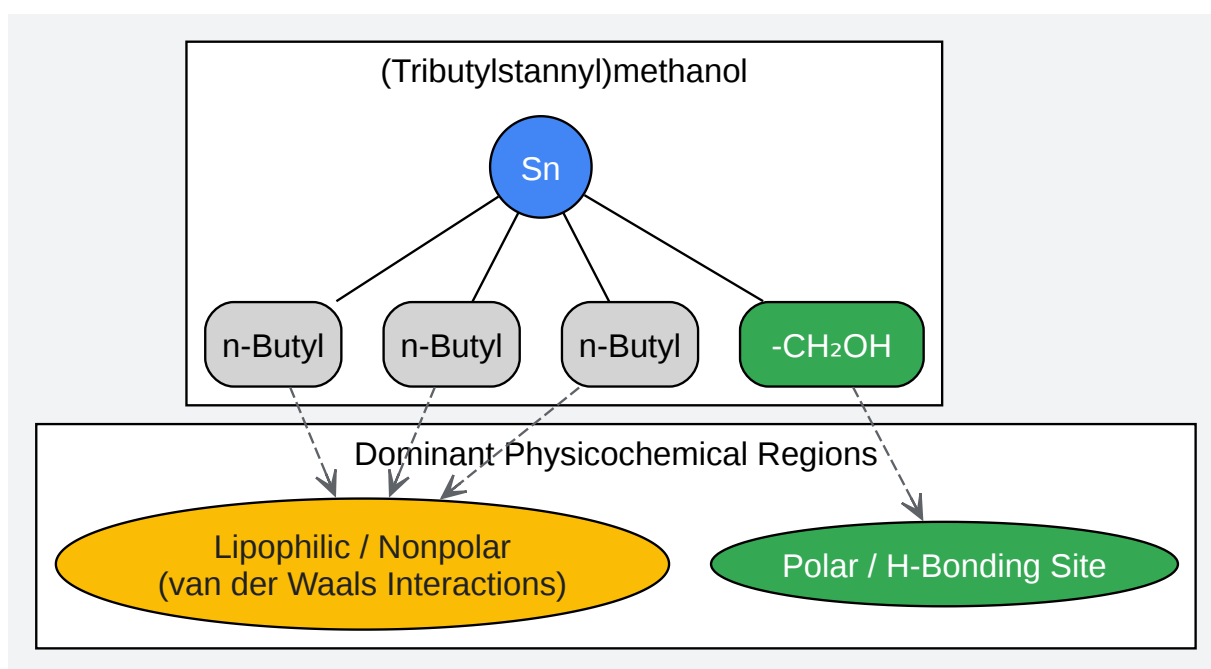
(Tributylstannyl)methanol (CAS No: 27490-33-1) is a versatile organometallic compound, appearing as a colorless to yellowish oil, that has carved a significant niche in modern organic synthesis.^{[1][2][3]} Its utility as a hydroxymethyl anion equivalent in Stille reactions and other cross-coupling methodologies makes it an invaluable tool for constructing complex molecular architectures, particularly in pharmaceutical development.^{[1][4]} However, the successful application of any reagent hinges on its behavior in the reaction medium. A deep understanding of the solubility of (tributylstannyl)methanol is not merely academic; it is a prerequisite for reaction optimization, reproducibility, and efficient purification. This guide provides a detailed exploration of its solubility profile, grounded in the principles of physical organic chemistry, to empower scientists in making rational solvent choices.

The Duality of Molecular Structure: A Solubility Dichotomy

The solubility characteristics of (tributylstannyl)methanol are dictated by its unique molecular structure. The molecule features a central tin atom covalently bonded to three n-butyl chains and a hydroxymethyl group.^[5] This arrangement creates two distinct regions with opposing physicochemical properties:

- A Dominant Lipophilic Region: The three long, flexible n-butyl chains form a large, nonpolar, and hydrophobic (fat-loving) surface area. This region readily engages in van der Waals interactions with nonpolar solvent molecules.
- A Localized Polar Site: The terminal hydroxymethyl ($-\text{CH}_2\text{OH}$) group introduces a site of polarity and, crucially, the ability to act as a hydrogen bond donor (from the $-\text{OH}$ proton) and acceptor (via the oxygen lone pairs).

The interplay between these two features—the bulky, nonpolar "head" and the small, polar "tail"—governs which solvents can effectively solvate the molecule.



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Figure 1. Diagram illustrating the opposing physicochemical regions of the (tributylstannyl)methanol molecule that dictate its solubility.

Quantitative Solubility Profile: A Solvent Spectrum Analysis

The general rule of "like dissolves like" provides a strong predictive framework for the solubility of **(tributylstannyl)methanol**. Due to its predominantly nonpolar character, it exhibits high solubility in a range of common organic solvents while being poorly soluble in highly polar, protic media.

Solvent Class	Solvent Example	Dielectric Constant (approx.)	Solubility Prediction	Rationale for Interaction
Nonpolar Aliphatic	Hexane, Cyclohexane	~2.0	Very Soluble	Dominated by favorable van der Waals (dispersion) forces between the solvent's alkyl chains and the three butyl groups on the tin atom.
Nonpolar Aromatic	Toluene, Benzene	~2.4	Very Soluble	Strong van der Waals forces are the primary driver.
Halogenated	Dichloromethane (DCM)	~9.1	Very Soluble	DCM effectively solvates both the nonpolar butyl chains and the polar hydroxymethyl group through dipole-dipole interactions. Explicitly mentioned as a good solvent. ^[1] ^[6] ^[7]
Chloroform	~4.8	Very Soluble	Similar to DCM, chloroform is an excellent solvent for this compound,	

capable of
hydrogen
bonding with the
hydroxyl group.

[\[1\]](#)[\[6\]](#)[\[7\]](#)

Ethers	Diethyl Ether, THF	4.3, 7.6	Very Soluble	The ether oxygen acts as a hydrogen bond acceptor for the -OH group, while the alkyl body of the solvent interacts well with the butyl chains.
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Polar Aprotic	Acetone, Ethyl Acetate	21, 6.0	Soluble	These solvents offer a balance, with polar carbonyl groups interacting with the -CH ₂ OH and alkyl portions interacting with the butyl chains.
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DMSO, DMF	47, 37	Sparingly Soluble	The high polarity and strong self-association of these solvents make it energetically difficult to create a cavity to accommodate the large nonpolar part of the molecule. [8]
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Polar Protic	Methanol, Ethanol	33, 25	Sparingly Soluble	The energetic cost of disrupting the extensive hydrogen-bonding network of the alcohol solvent is not sufficiently compensated by solvation of the large, nonpolar organotin.
Water	80	Insoluble	The extreme polarity and strong hydrogen-bonding network of water make it unable to effectively solvate the hydrophobic butyl groups, a common trait for organotin. ^{[9][10]} ^[11]	

Experimental Protocol for Solubility Determination

To empirically validate and quantify the solubility of **(tributylstannyl)methanol**, a robust and self-validating experimental workflow is essential. The following protocol describes the widely accepted "shake-flask" method followed by quantitative analysis.

Objective: To determine the saturation solubility of **(tributylstannyl)methanol** in a given organic solvent at a specified temperature.

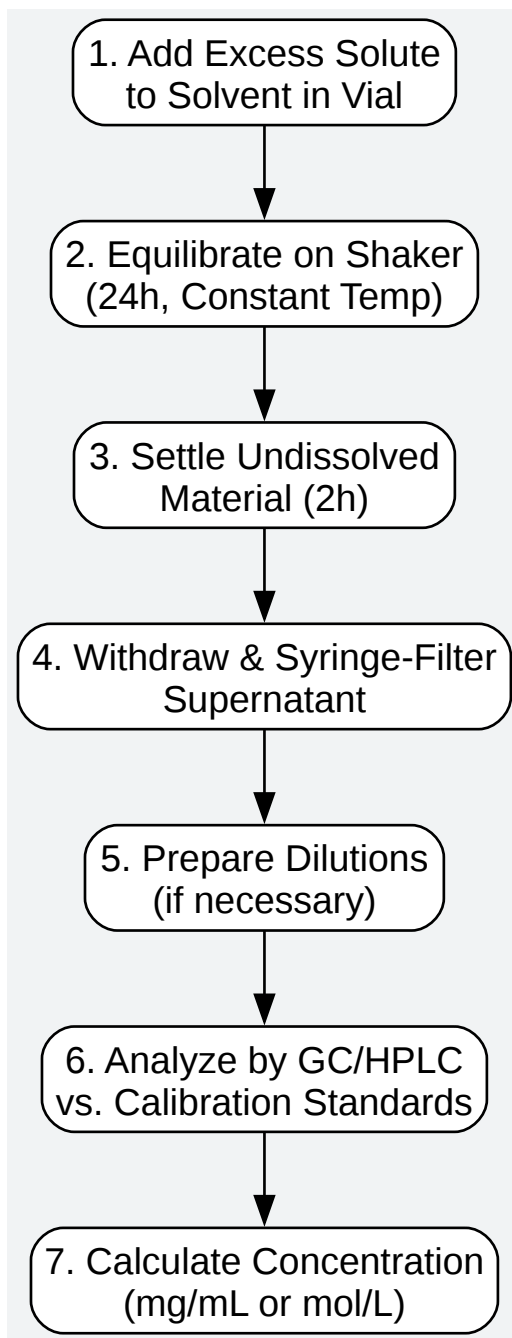
Materials:

- **(Tributylstannyl)methanol** ($\geq 95\%$ purity)
- Selected organic solvent (HPLC or analytical grade)
- 20 mL glass scintillation vials with PTFE-lined caps
- Orbital shaker with temperature control
- Analytical balance (± 0.1 mg)
- Calibrated positive displacement pipettes
- Syringe filters (0.22 μm , PTFE or nylon, depending on solvent)
- Autosampler vials
- Gas Chromatograph with Flame Ionization Detector (GC-FID) or HPLC-UV/Vis

Methodology:

- Preparation of Saturated Solutions: a. Add approximately 5 mL of the selected solvent to a scintillation vial. b. Add **(tributylstannyl)methanol** in excess until a visible amount of undissolved oil or solid remains. c. Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 $^{\circ}\text{C}$) and moderate agitation (e.g., 200 rpm). d. Equilibrate the mixture for at least 24 hours to ensure saturation is reached. Prepare in triplicate for statistical validity.
- Sample Isolation: a. After equilibration, cease agitation and allow the vials to stand undisturbed in a temperature-controlled environment for at least 2 hours to allow for phase separation. b. Carefully withdraw an aliquot of the clear supernatant using a pipette. c. Immediately filter the aliquot through a 0.22 μm syringe filter into a clean, tared autosampler vial. This step is critical to remove any microscopic, undissolved droplets.
- Quantitative Analysis: a. Prepare a set of calibration standards of **(tributylstannyl)methanol** in the same solvent, bracketing the expected solubility range. b. Analyze the standards and the filtered saturated samples using a validated GC or HPLC method. c. Generate a calibration curve by plotting instrument response (peak area) versus concentration. d.

Determine the concentration of the saturated solution from the calibration curve, applying any necessary dilution factors.



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Figure 2. A validated experimental workflow for the quantitative determination of **(tributylstannyl)methanol** solubility.

Practical Implications in the Laboratory

An understanding of this solubility data directly informs experimental design:

- **Reaction Solvent Choice:** The high solubility in THF, toluene, and dichloromethane makes them ideal solvents for homogeneous reactions involving **(tributylstannyl)methanol**, ensuring consistent reaction kinetics.^[1]
- **Purification Strategies:** Its insolubility in water is highly advantageous for performing aqueous workups to remove water-soluble impurities.^[11] For chromatographic purification, its high solubility in nonpolar solvents like hexane means it will elute quickly in low-polarity mobile phases, allowing for separation from more polar compounds.
- **Handling and Storage:** As an oily liquid, it is miscible with many organic solvents, simplifying its transfer and addition to reaction vessels. It should be stored under an inert atmosphere to prevent degradation.

Conclusion

(Tributylstannyl)methanol is a powerful synthetic tool whose efficacy is intrinsically linked to its solubility. Its amphiphilic nature, with a dominant nonpolar character, renders it highly soluble in nonpolar, halogenated, and ethereal organic solvents, and largely insoluble in polar protic solvents like water. This well-defined solubility profile, predictable from its molecular structure and verifiable through straightforward experimental protocols, provides chemists with the essential knowledge to confidently select solvents for reaction, purification, and handling, thereby maximizing its synthetic potential.

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